GSK8814

ATAD2 Bromodomain Binding Affinity

GSK8814 is a synthetic organic compound that acts as a potent and selective chemical probe for the bromodomains of ATAD2 (ATPase family AAA domain-containing protein and its paralog ATAD2B. It is characterized by a conformationally constrained methoxy piperidine core which confers high affinity for ATAD2 (pKd = 8.1) and robust selectivity over other bromodomain families, most notably the BET (Bromodomain and Extra-Terminal) proteins.

Molecular Formula C28H35F2N5O3
Molecular Weight 527.6 g/mol
Cat. No. B15571154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK8814
Molecular FormulaC28H35F2N5O3
Molecular Weight527.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25+/m0/s1
InChIKeyYDPMMWAOCCOULO-JBRSBNLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK8814: A High-Potency, Selective ATAD2/2B Bromodomain Chemical Probe for Epigenetic Target Validation


GSK8814 is a synthetic organic compound that acts as a potent and selective chemical probe for the bromodomains of ATAD2 (ATPase family AAA domain-containing protein 2) and its paralog ATAD2B [1]. It is characterized by a conformationally constrained methoxy piperidine core which confers high affinity for ATAD2 (pKd = 8.1) and robust selectivity over other bromodomain families, most notably the BET (Bromodomain and Extra-Terminal) proteins . As a high-quality probe, GSK8814 is primarily utilized in preclinical research to interrogate the biological function of ATAD2 and to validate it as a therapeutic target, particularly in oncology [2].

Why Pan-BET Inhibitors and Other Probes Cannot Substitute for GSK8814 in ATAD2-Driven Biology Studies


Substituting GSK8814 with a generic BET family inhibitor (e.g., JQ1, I-BET762) or another ATAD2 probe fails due to profound differences in target engagement and selectivity. While pan-BET inhibitors potently engage BRD2/3/4/T, they exhibit negligible activity against ATAD2, making them unsuitable for ATAD2-targeted studies [1]. Even other ATAD2 probes (e.g., BAY-850) have distinct chemotypes and potentially different off-target profiles [2]. Crucially, GSK8814's inactive diastereomer, GSK8815, demonstrates that subtle stereochemical changes can obliterate ATAD2 binding (pKd drops from 8.1 to 5.5), rendering it ineffective in cellular assays and highlighting that even structurally similar compounds cannot be generically substituted . The quantitative evidence below defines the specific binding and selectivity parameters that are unique to GSK8814 and must be replicated for scientifically valid research.

GSK8814 Quantitative Differentiation Data: Binding Affinity, Selectivity, and Functional Activity Compared to Key Analogs


GSK8814 Binding Affinity for ATAD2 vs. Its Inactive Diastereomer GSK8815

GSK8814 exhibits a high binding affinity for the ATAD2 bromodomain, which is completely abrogated in its diastereomer, GSK8815. This stereochemistry-dependent affinity is fundamental to its utility as a chemical probe .

ATAD2 Bromodomain Binding Affinity

GSK8814 Functional Inhibition of ATAD2 vs. GSK8815 in a TR-FRET Assay

In a competitive ligand binding assay, GSK8814 potently inhibits the ATAD2 bromodomain, whereas its diastereomer GSK8815 is approximately 60-fold less active. This underscores the importance of the specific stereochemistry for functional target engagement .

ATAD2 Inhibition TR-FRET

GSK8814 Selectivity Profile for ATAD2 Over BET Bromodomains vs. Pan-BET Inhibitors

GSK8814 demonstrates high selectivity for ATAD2 over the BET family of bromodomains (BRD2, BRD3, BRD4, BRDT). This selectivity is a key differentiator from pan-BET inhibitors like JQ1 and I-BET762, which show potent but non-selective binding across the BET family [1].

ATAD2 BET Selectivity

GSK8814 Cellular Target Engagement in ATAD2-Dependent Histone Interaction Assay

GSK8814 effectively disrupts the interaction between ATAD2 and histone H3.3 in a cellular context, while the negative control GSK8815 does not. This provides direct evidence of on-target activity in a living cell system .

ATAD2 Cellular Assay Target Engagement

GSK8814 Antiproliferative Activity in a Cancer Cell Model

GSK8814, but not its inactive diastereomer GSK8815, suppresses colony formation of LNCaP prostate cancer cells. While the effective concentration is high, this provides a key phenotypic link between ATAD2 inhibition and a reduction in cancer cell growth .

ATAD2 Prostate Cancer Phenotypic Assay

Recommended Applications for GSK8814 Based on Validated Differentiation Data


Validation of ATAD2 as a Therapeutic Target in Oncology

GSK8814 is the preferred tool compound for preclinical studies aiming to validate ATAD2 as a driver of tumor growth or progression. Its use, alongside the essential negative control GSK8815, allows for rigorous determination of ATAD2-dependent phenotypes in cancer cell models, such as the demonstrated reduction in LNCaP colony formation . This is critical for generating robust target validation data before committing to a dedicated drug discovery program.

Selective Dissection of ATAD2 Biology from BET-Dependent Transcription

Researchers studying epigenetic regulation and chromatin biology can use GSK8814 to specifically interrogate ATAD2's role, without the confounding effects of BET bromodomain inhibition. Its >1000-fold selectivity over BRD4 makes it a superior alternative to pan-BET inhibitors (e.g., JQ1, I-BET762) in experiments where distinguishing ATAD2-specific functions from broader BET-driven transcriptional programs is essential.

Investigation of ATAD2 Bromodomain Dependency in Cellular Assays

GSK8814 is a key reagent for cellular assays designed to confirm that a biological effect is dependent on the ATAD2 bromodomain. The standard experimental design requires treating cells with GSK8814 in parallel with the inactive diastereomer GSK8815 . A response observed with GSK8814 but not with GSK8815 provides strong evidence that the phenotype is mediated by engagement of the ATAD2 bromodomain, as demonstrated by the histone H3.3 interaction disruption assay .

Biochemical and Biophysical Studies of ATAD2 Bromodomain Interactions

The high binding affinity (pKd = 8.1) and solubility of GSK8814 make it an ideal ligand for in vitro biochemical and biophysical studies of the ATAD2 bromodomain . It can be used in competitive binding assays (e.g., TR-FRET, BROMOscan) to screen for new ATAD2 ligands, to study the structural biology of inhibitor binding, or as a reference standard for developing novel ATAD2-targeting assays.

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